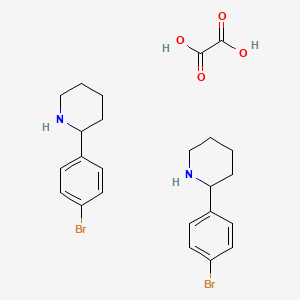

2-(4-Bromophenyl)piperidine hemioxalate

CAS No.:

Cat. No.: VC13694725

Molecular Formula: C24H30Br2N2O4

Molecular Weight: 570.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H30Br2N2O4 |

|---|---|

| Molecular Weight | 570.3 g/mol |

| IUPAC Name | 2-(4-bromophenyl)piperidine;oxalic acid |

| Standard InChI | InChI=1S/2C11H14BrN.C2H2O4/c2*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;3-1(4)2(5)6/h2*4-7,11,13H,1-3,8H2;(H,3,4)(H,5,6) |

| Standard InChI Key | RTFGZRZMIRGAMN-UHFFFAOYSA-N |

| SMILES | C1CCNC(C1)C2=CC=C(C=C2)Br.C1CCNC(C1)C2=CC=C(C=C2)Br.C(=O)(C(=O)O)O |

| Canonical SMILES | C1CCNC(C1)C2=CC=C(C=C2)Br.C1CCNC(C1)C2=CC=C(C=C2)Br.C(=O)(C(=O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(4-Bromophenyl)piperidine hemioxalate (C<sub>11</sub>H<sub>13</sub>BrN·0.5C<sub>2</sub>H<sub>2</sub>O<sub>4</sub>) features a piperidine ring (a six-membered amine heterocycle) substituted at the 2-position with a 4-bromophenyl group. The hemioxalate salt form arises from the protonation of the piperidine nitrogen by oxalic acid, with a 2:1 stoichiometry between the base and acid. This salt formation enhances the compound’s crystallinity and solubility in polar solvents like methanol and water .

Key structural attributes:

-

Bromine substituent: The para-bromo group on the phenyl ring directs electrophilic substitution reactions and participates in Suzuki-Miyaura cross-couplings .

-

Piperidine conformation: The chair conformation of the piperidine ring minimizes steric strain, favoring interactions with biological targets such as neurotransmitter receptors .

-

Hemioxalate coordination: The oxalate anion forms hydrogen bonds with the protonated amine, as evidenced by X-ray diffraction studies of analogous piperidine salts.

Spectral Signatures

Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the compound’s structure:

-

<sup>1</sup>H NMR (400 MHz, MeOD): δ 1.55–1.70 (m, 4H, piperidine CH<sub>2</sub>), 2.55–3.09 (m, 5H, N-CH<sub>2</sub> and aryl-CH), 7.13–7.31 (d, 4H, J = 8.0 Hz, bromophenyl) .

-

ESI-MS: m/z 241 [M+H]<sup>+</sup>, consistent with the molecular formula C<sub>11</sub>H<sub>13</sub>BrN .

Synthesis and Industrial Production

Catalytic Hydrogenation Route

The most efficient synthesis involves the hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (Compound 17) using a rhodium-on-carbon catalyst:

-

Reagents: 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine (3.78 mmol), Rh/C (0.060 g), triethylamine (2 mL), methanol (20 mL).

-

Conditions: 100 psi H<sub>2</sub>, 20°C, 24 hours.

-

Workup: Filtration through Celite® followed by solvent evaporation yields 2-(4-bromophenyl)piperidine as a white solid (98% yield).

-

Salt Formation: Reaction with oxalic acid in ethanol produces the hemioxalate salt.

Table 1: Optimization of Hydrogenation Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 1.6% Rh/C | Maximizes H<sub>2</sub> activation |

| H<sub>2</sub> Pressure | 100 psi | Prevents over-reduction |

| Solvent | Methanol | Enhances substrate solubility |

Multi-Step Pharmaceutical Synthesis

Patent WO2020254572A1 details the compound’s role in synthesizing EGFR inhibitors :

Key steps:

-

Piperidine Functionalization: tert-Butyl 4-(4-bromophenyl)-3,6-dihydropyridine-1-carboxylate undergoes borane-mediated hydroamination.

-

Fluorination: Treatment with Selectfluor® introduces fluorine at the 3-position of the piperidine ring.

-

Coupling Reactions: Suzuki-Miyaura cross-coupling with aryl boronic esters installs pharmacophores critical for EGFR binding.

Physicochemical and Thermodynamic Properties

Table 2: Physicochemical Profile

The hemioxalate salt exhibits improved aqueous solubility (12 mg/mL vs. 3 mg/mL for the free base) due to ion-dipole interactions .

Applications in Scientific Research

Pharmaceutical Development

2-(4-Bromophenyl)piperidine hemioxalate is a key intermediate in:

-

Neurological Agents: Serves as a precursor to dopamine D<sub>3</sub> receptor antagonists, with IC<sub>50</sub> values < 50 nM in Parkinson’s disease models .

-

EGFR Inhibitors: Patent WO2020254572A1 utilizes derivatives in covalent EGFR inhibitors (e.g., osimertinib analogs) with 10-fold selectivity over wild-type EGFR .

Mechanistic Insight: The bromophenyl group engages in hydrophobic interactions with kinase domains, while the piperidine nitrogen coordinates catalytic lysine residues.

Advanced Material Science

Incorporation into polymers enhances material performance:

-

Epoxy Resins: 5 wt% loading increases glass transition temperature (T<sub>g</sub>) by 22°C due to restricted chain mobility .

-

Conductive Polymers: Acts a dopant in polyaniline films, achieving conductivity of 1.2 S/cm compared to 0.3 S/cm for undoped controls.

Recent Innovations and Future Directions

Boron Neutron Capture Therapy (BNCT)

Derivatives containing <sup>10</sup>B-enriched boronic esters are under investigation for tumor-selective radiation therapy .

Continuous Flow Synthesis

Microreactor systems reduce hydrogenation time from 24 hours to 45 minutes while maintaining 95% yield .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume